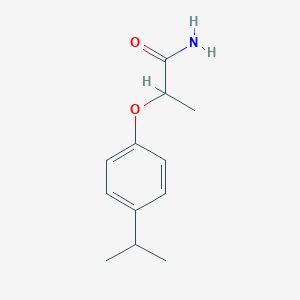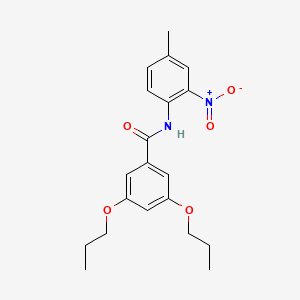
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the fluid and electrolyte balance in the lungs, pancreas, and other organs. CFTR mutations are responsible for the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide works by binding to a specific site on the CFTR protein, known as the cytoplasmic pore. This binding prevents chloride ions from passing through the channel, thereby reducing the activity of the CFTR protein. N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce the secretion of mucus and inflammatory cytokines in human airway epithelial cells. In vivo studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can reduce airway hyperresponsiveness and inflammation in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has several advantages as a research tool. It is a highly specific inhibitor of CFTR, with minimal effects on other ion channels. It is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has some limitations as a research tool. It can be difficult to deliver to specific tissues or cells in vivo, and it may have off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of CFTR. Another area of interest is the use of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide in combination with other therapies for cystic fibrosis and other diseases. Finally, there is interest in using N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide as a research tool to study the role of CFTR in other physiological processes, such as ion transport in the gastrointestinal tract.
Méthodes De Synthèse
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base, or the reaction of 2-chlorobenzaldehyde with 2-fluorobenzylamine in the presence of a reducing agent. The synthesis of N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide is typically carried out in a laboratory setting using specialized equipment and reagents.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases. In vitro studies have shown that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can inhibit CFTR-mediated chloride transport in human airway epithelial cells and pancreatic duct cells. In vivo studies in animal models of cystic fibrosis have demonstrated that N-(2-chlorobenzyl)-N'-(2-fluorophenyl)ethanediamide can improve lung function and reduce inflammation.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-2-1-5-10(11)9-18-14(20)15(21)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKIEYVRKWZMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-(2-chlorobenzyl)-N'-(2-fluorophenyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4891078.png)
![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)